Ubicidin

描述

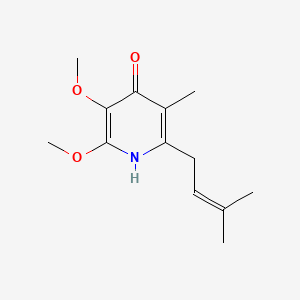

Structure

3D Structure

属性

CAS 编号 |

60945-21-3 |

|---|---|

分子式 |

C13H19NO3 |

分子量 |

237.29 g/mol |

IUPAC 名称 |

2,3-dimethoxy-5-methyl-6-(3-methylbut-2-enyl)-1H-pyridin-4-one |

InChI |

InChI=1S/C13H19NO3/c1-8(2)6-7-10-9(3)11(15)12(16-4)13(14-10)17-5/h6H,7H2,1-5H3,(H,14,15) |

InChI 键 |

BYIGKNMAGGCTKF-UHFFFAOYSA-N |

SMILES |

CC1=C(NC(=C(C1=O)OC)OC)CC=C(C)C |

规范 SMILES |

CC1=C(NC(=C(C1=O)OC)OC)CC=C(C)C |

其他CAS编号 |

60945-21-3 |

同义词 |

ubicidin ubicidin 1 ubicidin 10 ubicidin 2 ubicidin 3 ubicidin 4 ubicidins |

产品来源 |

United States |

Discovery and Historical Elucidation of Ubicidin

Isolation and Characterization from Natural Sources

While the specific natural source(s) from which ubicidin was initially isolated are not explicitly detailed in the provided search results, the characterization of natural products often involves techniques such as liquid-solid chromatography (VLC, FC, MPLC, HPLC) and partition chromatography for isolation rsc.org. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry are routinely used for the characterization and determination of the precise structure of isolated compounds arxiv.orguq.edu.au. Computer-assisted structure elucidation (CASE) methods have also evolved to aid in determining chemical structures based on spectroscopic data acdlabs.com.

Early Insights into its Biochemical Activity

Early research into this compound focused on its mechanism of inhibition, specifically its action as an inhibitor with a structure containing a piericidin ring and a ubiquinone side chain researchgate.netmitotox.orgacs.orgacs.org. Studies investigated its effect on the respiratory chain-linked reduced nicotinamide-adenine dinucleotide dehydrogenase (Complex I) acs.orgacs.org. This compound-3, a specific form of this compound, has been identified as an inhibitor of mitochondrial complex I google.comsci-hub.segoogle.comgoogleapis.com. The potency of Complex I inhibitors is often related to that of rotenone (B1679576), a classical inhibitor sci-hub.se.

Detailed research findings indicate that this compound-3 exhibits inhibitory activity against NADH:O2 with a Ki value of 1.5 nM and an inhibitory concentration of 0.17 nmol/mg sci-hub.se. This places it among potent inhibitors of Complex I.

While some research mentions this compound in the context of antimicrobial activity, particularly when conjugated with other compounds like chloramphenicol (B1208) acs.orgacs.org, the early insights primarily highlight its role as a mitochondrial respiration inhibitor.

Mechanism of Action: Inhibition of Nadh Ubiquinone Oxidoreductase Complex I

Direct Interaction with Mitochondrial Complex I

The inhibitory action of Ubicidin stems from its direct physical interaction with the Complex I enzyme. Research indicates that its mode of action is similar to other well-characterized Complex I inhibitors, such as rotenone (B1679576) and piericidins, which target the ubiquinone reduction site. tandfonline.com

This compound demonstrates a high degree of specificity by binding to the ubiquinone-binding pocket, or Q-site, of Complex I. nih.govsci-hub.se This site is located within a deeply buried, hydrophobic tunnel that provides access for the lipid-soluble ubiquinone substrate from the mitochondrial membrane to the terminal iron-sulfur cluster (N2) of the electron transfer chain. frontiersin.orgelifesciences.org

The structure of many potent natural inhibitors of Complex I, including the family to which this compound belongs, features a modular similarity to the ubiquinone molecule itself, typically comprising a cyclic "head" and a hydrophobic "tail". sci-hub.se This structural mimicry allows this compound to act as a competitive antagonist to the ubiquinone substrate. sci-hub.se By occupying the Q-site, this compound physically obstructs the binding of ubiquinone, thereby preventing it from accepting electrons. nih.govfrontiersin.org Inhibitors that function in this manner are often classified as type A inhibitors. sci-hub.se

The primary function of Complex I is to facilitate the transfer of two electrons from NADH to ubiquinone. wikipedia.orgnih.gov This process occurs via a series of redox cofactors embedded within the complex, starting with a flavin mononucleotide (FMN) that initially accepts the electrons from NADH, followed by a chain of iron-sulfur (Fe-S) clusters that shuttle the electrons towards the Q-site. cam.ac.uknih.gov

By binding to the Q-site, this compound intercepts this electron flow at its terminal step. The physical blockage prevents the final electron transfer from the last Fe-S cluster, N2, to the natural acceptor, ubiquinone. frontiersin.orgnih.gov This causes the preceding Fe-S clusters and the FMN to remain in a reduced state, effectively backing up the entire electron transport process within Complex I and halting the oxidation of NADH. cam.ac.uk

Distinction from Other Respiratory Chain Inhibitors

The mitochondrial electron transport chain can be inhibited at multiple points by a variety of compounds. This compound is distinguished by its specific action on Complex I. Its mechanism is functionally similar to other potent natural inhibitors like Rotenone and Piericidin A, which are also known to be high-affinity inhibitors of the Q-site and are classified as type A ubiquinone antagonists. tandfonline.comnih.govsci-hub.se While they share a common binding region, subtle differences in their chemical structures can influence their precise interactions within the binding pocket and their inhibitory potency.

| Inhibitor | Family/Origin | Classification | Inhibitory Potency (I₅₀) in Beef Heart Mitochondria |

|---|---|---|---|

| This compound-3 | Synthetic | Type A (Ubiquinone Antagonist) | 1.5 nM sci-hub.se |

| Rotenone | Plant Product (Isoflavonoid) | Type A (Ubiquinone Antagonist) | 0.03-0.04 nmol/mg protein sci-hub.se |

| Piericidin A | Bacterial Product | Type A (Ubiquinone Antagonist) | 0.03-0.04 nmol/mg protein sci-hub.se |

This compound's action is fundamentally different from inhibitors of other respiratory complexes. For instance, Antimycin A inhibits Complex III (Coenzyme Q – cytochrome c reductase) by blocking electron flow from cytochrome b to cytochrome c1, while cyanide or azide (B81097) inhibits Complex IV (cytochrome c oxidase) by binding to the heme iron in cytochrome a3. mdpi.com This highlights the targeted nature of this compound's mechanism, which is confined to the specific function of NADH-ubiquinone oxidoreductase.

Structural Basis of Ubicidin S Inhibitory Activity

Elucidation of Ubicidin's Core Structure

The determination of the chemical structure of complex natural products like this compound is a systematic process that relies on a combination of spectroscopic and chemical methods. The general approach for structure elucidation involves isolating the pure compound and then employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to piece together its molecular framework. youtube.comnih.gov These methods help identify the types and connectivity of atoms, revealing the core scaffold and the nature of any side chains. For this compound, this process revealed a hybrid structure, identifying its key components as a piericidin-like ring system linked to a side chain resembling that of ubiquinone. nih.govmitotox.org

Analogies to Ubiquinone Molecular Architecture and Piericidin-like Structures

A striking feature of this compound's molecular design is its mimicry of ubiquinone (also known as Coenzyme Q10), the natural substrate for Complex I. nih.gov Ubiquinone consists of a benzoquinone head, which is the redox-active part of the molecule, and a long, hydrophobic isoprenoid tail that anchors it within the mitochondrial membrane. nih.govcancer.gov Many natural inhibitors of Complex I, including this compound, share this general modular architecture, possessing a cyclic "head" and a hydrophobic "tail". sci-hub.senih.gov

This compound's structure is a clear example of this principle, featuring a distinct analogy to both ubiquinone and another class of inhibitors, the piericidins. nih.gov Specifically, this compound incorporates a substituted hydroxypyridine ring that is structurally analogous to the ring in Piericidin A. mitotox.org This "head" portion is attached to a long isoprenoid side chain that is architecturally analogous to the hydrophobic tail of ubiquinone. nih.govmitotox.org This chimeric structure allows this compound to effectively compete with ubiquinone for its binding site on the enzyme.

Structural-Activity Relationships of this compound and its Analogues

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. wikipedia.org For bioactive compounds, this analysis allows chemists to determine which chemical groups are responsible for their effects, enabling the design of analogues with modified potency. wikipedia.orgcollaborativedrug.com

In the context of this compound and related Complex I inhibitors, SAR studies have been crucial for understanding the basis of their inhibitory power. nih.govgoogle.com Research has shown that both the cyclic headgroup and the hydrophobic tail are critical for potent inhibition. Modifications to either part of the molecule can drastically alter its effectiveness. For instance, the nature of the substitutions on the piericidin-like ring and the length and saturation of the ubiquinone-like tail are key determinants of inhibitory strength. Generally, a long, hydrophobic tail is necessary for accessing the deeply buried, hydrophobic binding pocket within the enzyme complex. mdpi.comnih.gov

| Structural Moiety | Contribution to Activity | Relevant Analogues |

|---|---|---|

| Hydroxypyridine Ring (Head) | Binds to the ubiquinone reduction site; mimics the quinone head of the natural substrate. | Piericidin A, Synthetic hydroxypyridine analogues |

| Isoprenoid Chain (Tail) | Confers hydrophobicity, facilitating entry and binding within the hydrophobic pocket of Complex I. | Ubiquinone, Piericidin A, Rotenone (B1679576) |

Comparative Analysis with Other Mitochondrial Complex I Inhibitors (e.g., Piericidin A, Rotenone)

This compound belongs to a broad class of naturally derived and synthetic inhibitors of Mitochondrial Complex I. sci-hub.se A comparative analysis with other well-known inhibitors, such as Piericidin A and Rotenone, reveals both common principles and distinct structural features. It is widely accepted that these potent inhibitors share a large, hydrophobic binding pocket within Complex I, with their individual binding sites partially overlapping. nih.govnih.gov

Piericidin A: The structural similarity between this compound and Piericidin A is significant. Both possess a substituted 4-hydroxypyridine (B47283) ring system as their core headgroup. nih.govmitotox.org This shared feature suggests a similar mode of interaction within the active site, and both are known to be potent antagonists of the ubiquinone substrate. sci-hub.se Piericidin A itself is a powerful inhibitor that, like Rotenone, is classified as a Class A inhibitor because it increases the production of reactive oxygen species (ROS) when it blocks the enzyme. nih.gov

Rotenone: While also a highly potent natural inhibitor, Rotenone's core structure is different. It is based on a more complex, rigid chromanone ring system. sci-hub.seresearchgate.net Despite this difference in the headgroup, Rotenone also features a hydrophobic tail essential for its activity. nih.gov The binding sites for Piericidin A and Rotenone are known to partially overlap within the ubiquinone-binding pocket of Complex I. nih.gov Given this compound's piericidin-like head, it is inferred to bind in this same general location.

The table below summarizes the key structural and inhibitory characteristics of these compounds.

| Compound | Core Ring Structure | Side Chain | Inhibitory Characteristic |

|---|---|---|---|

| This compound | Hydroxypyridine | Ubiquinone-like (isoprenoid) nih.gov | Competitive with ubiquinone nih.govmitotox.org |

| Piericidin A | Hydroxypyridine sci-hub.se | Isoprenoid-like | Class A inhibitor; increases ROS production nih.gov |

| Rotenone | Chromanone sci-hub.se | Isobutenyl | Class A inhibitor; increases ROS production nih.gov |

Cellular and Molecular Effects of Complex I Inhibition by Ubicidin

Impact on Cellular Bioenergetic State

Inhibition of Complex I, the first and largest enzyme complex in the mitochondrial electron transport chain, directly cripples the cell's primary engine for ATP production. By blocking the transfer of electrons from NADH to ubiquinone, this inhibition curtails oxidative phosphorylation, the main process that generates ATP. meresearch.org.uk This leads to a significant decrease in the cellular energy currency, impacting numerous energy-dependent cellular processes.

The immediate consequence of this disruption is a decline in the oxygen consumption rate (OCR) linked to ATP synthesis. researchgate.net Cells with impaired Complex I function exhibit a reduced basal and maximal respiratory capacity, indicating a diminished ability to meet energy demands, especially under conditions of physiological stress. meresearch.org.uk This bioenergetic failure can be a critical factor in the pathology of various diseases. frontiersin.org

Table 1: Key Impacts of Complex I Inhibition on Cellular Bioenergetics

| Parameter | Effect of Complex I Inhibition | Cellular Consequence |

|---|---|---|

| ATP Production | Decreased | Energy crisis, impairment of ATP-dependent enzymatic reactions, and cellular processes. |

| Oxygen Consumption Rate (OCR) | Decreased | Reduced mitochondrial respiration and overall metabolic rate. |

| Basal Respiration | Decreased | Lower baseline energy production. |

| Maximal Respiration | Decreased | Inability to respond to increased energy demands under stress. |

| Proton Gradient | Dissipated | Impaired driving force for ATP synthase. |

Modulation of Cellular Redox Homeostasis

The inhibition of Complex I has profound effects on the delicate balance of cellular redox homeostasis, which is the management of reducing and oxidizing reactions within the cell. nih.govnih.gov This balance is crucial for normal cellular signaling and function. nih.gov When Complex I is blocked, the flow of electrons is impeded, leading to a buildup of reduced upstream components, such as NADH, and a decrease in the oxidized form, NAD+. frontiersin.org

This disruption can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals. nih.gov The site of inhibition within Complex I is a critical determinant of the extent of ROS generation. Some inhibitors, like Rotenone (B1679576), are known to significantly increase ROS production, while others may not. nih.gov This elevated ROS can overwhelm the cell's antioxidant defense systems, which include enzymes like superoxide dismutase and catalase, and non-enzymatic antioxidants like glutathione. sciforum.netmdpi.com The resulting oxidative stress can cause damage to lipids, proteins, and DNA, contributing to cellular dysfunction and death.

Table 2: Modulation of Redox-Related Molecules by Complex I Inhibition

| Molecule/System | Change upon Complex I Inhibition | Implication for Redox Homeostasis |

|---|---|---|

| NADH/NAD+ Ratio | Increased | Shift towards a more reduced state, impacting numerous metabolic pathways. |

| Reactive Oxygen Species (ROS) | Often Increased | Induces oxidative stress and cellular damage. |

| Glutathione (GSH/GSSG) | Decreased Ratio | Depletion of the primary cellular antioxidant, indicating oxidative stress. |

| Thioredoxin System | Altered | Impairment of another key antioxidant and redox-regulating system. |

Influence on Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical component of cellular energy storage, generated by the pumping of protons across the inner mitochondrial membrane by Complexes I, III, and IV. nih.gov This potential is essential not only for ATP synthesis but also for the transport of ions and proteins into the mitochondria. nih.govcreative-proteomics.com

Inhibition of Complex I directly compromises the generation of the mitochondrial membrane potential. mdpi.com By halting the proton pumping activity of Complex I, the electrochemical gradient across the inner mitochondrial membrane dissipates. ecrjournal.com A sustained drop in ΔΨm is a hallmark of mitochondrial dysfunction and can act as an early indicator of apoptosis, or programmed cell death. creative-proteomics.com The loss of membrane potential can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm and initiating the cell death cascade. ecrjournal.com

Activation of Compensatory Metabolic Pathways

In response to the bioenergetic crisis induced by Complex I inhibition, cells activate compensatory metabolic pathways to generate ATP and maintain redox balance. frontiersin.org With oxidative phosphorylation crippled, cells often exhibit a metabolic shift towards glycolysis, a process that breaks down glucose to produce ATP in the cytoplasm. This phenomenon is known as the Warburg effect in the context of cancer but is a general cellular response to mitochondrial dysfunction.

Cells may also increase the breakdown of stored glycogen (B147801) (glycogenolysis) to provide a ready source of glucose for glycolysis. nih.gov Furthermore, when glucose is limited, cells can turn to the metabolism of fatty acids and certain amino acids, like glutamine, to fuel the Krebs cycle and generate reducing equivalents, although the final step of ATP production via oxidative phosphorylation remains impaired. frontiersin.org The activation of these pathways is a survival mechanism, but it is often less efficient and can lead to the accumulation of metabolic byproducts like lactate, which can alter the cellular microenvironment. frontiersin.org

Table 3: Compensatory Metabolic Pathways Activated by Complex I Inhibition

| Pathway | Trigger | Cellular Role |

|---|---|---|

| Glycolysis | Decreased ATP from oxidative phosphorylation | Primary alternative source of ATP production. |

| Glycogenolysis | Increased demand for glucose | Mobilization of stored glucose for glycolysis. |

| Fatty Acid Oxidation | Glucose scarcity | Alternative source of acetyl-CoA for the Krebs cycle. |

| Glutaminolysis | Glucose scarcity | Anaplerotic re-filling of the Krebs cycle. |

| Pentose Phosphate Pathway | Oxidative stress and need for precursors | Production of NADPH for antioxidant defense and nucleotide synthesis. nih.gov |

Effects on Specific Cellular Processes in In Vitro Systems

The cellular consequences of Complex I inhibition have been studied in various in vitro cell culture models, revealing impacts on a range of specific cellular processes. The choice of cell type and the specific culture conditions, such as the composition of the growth medium and oxygen levels, can significantly influence the observed effects. nih.govmdpi.com

In cultured neuronal cells, for instance, Complex I inhibition by compounds like rotenone has been shown to induce cell death, with neurons often being more vulnerable than glial cells. arvojournals.org This toxicity is associated with a significant depletion of cellular ATP and an increase in ROS production. arvojournals.org Furthermore, Complex I inhibition can trigger endoplasmic reticulum (ER) stress, a condition where unfolded or misfolded proteins accumulate in the ER, which can also lead to apoptosis. arvojournals.org In other cell types, such as cancer cells, the metabolic shift towards glycolysis induced by Complex I inhibition is a key feature. researchgate.net The specific outcomes of inhibiting Complex I in an in vitro setting are therefore highly context-dependent, reflecting the unique metabolic and signaling networks of the cell type under investigation.

Methodological Approaches in Ubicidin Research

Spectroscopic Techniques for Molecular Characterization (e.g., Mass Spectrometry, NMR)

The precise characterization of Ubicidin's molecular structure is foundational to understanding its function. Spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for this purpose.

Mass Spectrometry (MS): This powerful analytical technique is crucial for determining the molecular weight and structure of molecules. In the context of this compound as an antimicrobial peptide, MS is used to verify the correct amino acid sequence and mass of the peptide and its fragments, such as UBI29-41. rsc.orgnih.gov Advances in MS, including techniques like immunoaffinity enrichment of ubiquitinated peptides followed by LC-MS/MS, allow for the precise identification of modification sites on proteins, a methodology that could be adapted to study how this compound interacts with its targets. nih.govnih.gov For small molecule inhibitors like the piericidin-related this compound, MS confirms the molecular mass and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic structure of molecules in solution, making it a powerful tool for determining the three-dimensional structure of peptides and small molecules. core.ac.ukemerypharma.com For a peptide like this compound, 1D and 2D NMR experiments (such as COSY, TOCSY, and NOESY) can be used to assign proton and carbon signals and ultimately solve its solution structure. nih.gov This structural information is key to understanding how it interacts with bacterial membranes. For the this compound inhibitor, NMR is used to confirm the chemical structure, including the piericidin ring and the ubiquinone side chain, by analyzing chemical shifts, coupling constants, and through-bond correlations. oxinst.comoxinst.com

Table 1: Spectroscopic Techniques in this compound Research

| Technique | Application for this compound (Antimicrobial Peptide) | Application for this compound (Inhibitor) | Key Information Provided |

|---|

| Mass Spectrometry (MS) | - Confirm molecular weight

Biochemical Assays for Enzyme Activity Measurement (e.g., NADH-Ubiquinone Reductase Assays)

Biochemical assays are fundamental for quantifying the biological activity of this compound. Given that one form of this compound is a known inhibitor of the mitochondrial respiratory chain, assays measuring the activity of NADH-ubiquinone reductase (Complex I) are particularly relevant. nih.gov

NADH-ubiquinone reductase is the first and largest enzyme complex in the electron transport chain, coupling the transfer of electrons from NADH to ubiquinone with the pumping of protons across the inner mitochondrial membrane. wikipedia.org Assays to measure its activity typically monitor the oxidation of NADH or the reduction of an electron acceptor. The rate of NADH oxidation can be followed spectrophotometrically by the decrease in absorbance at 340 nm. nih.gov

Research on the this compound compound with a piericidin ring structure has utilized these assays to determine its mechanism of inhibition on NADH-ubiquinone reductase activity in muscle mitochondria. nih.gov Such assays are critical for determining key kinetic parameters, like the inhibitor concentration required for 50% inhibition (IC50), and for understanding the nature of the inhibition (e.g., competitive, non-competitive). Various artificial electron acceptors can be used in these assays to probe different parts of the enzyme complex. nih.govmdpi.com

Table 2: NADH-Ubiquinone Reductase Assay Parameters

| Parameter Measured | Method | Relevance to this compound Research |

|---|---|---|

| NADH Oxidation | Spectrophotometry (decrease in absorbance at 340 nm) | Directly measures the catalytic activity of Complex I and its inhibition by this compound. |

| Electron Acceptor Reduction | Spectrophotometry (using acceptors like ubiquinone analogues or artificial dyes) | Allows for the study of specific electron transfer steps within the complex. |

| Inhibitor Kinetics (IC50) | Dose-response analysis of enzyme activity at various inhibitor concentrations | Quantifies the potency of this compound as an inhibitor of NADH-ubiquinone reductase. nih.gov |

Use of Isolated Mitochondria and Sub-mitochondrial Particles in Functional Studies

To study the specific effects of compounds on mitochondrial processes without the complexity of the whole cellular environment, researchers utilize isolated mitochondria and sub-mitochondrial particles (SMPs). wellcomeopenresearch.org These preparations are essential for investigating the impact of the this compound inhibitor on the electron transport chain. nih.gov

Sub-mitochondrial Particles (SMPs): SMPs are vesicles formed from the inner mitochondrial membrane, typically through sonication or osmotic shock. wikipedia.org A key feature of SMPs is that they have an "inside-out" orientation, meaning the side of the membrane that normally faces the mitochondrial matrix is exposed to the external buffer. wikipedia.org This configuration provides direct access for substrates like NADH and inhibitors to the enzymes of the respiratory chain, such as NADH-ubiquinone reductase. nih.gov SMPs are particularly useful for studying electron transport and the inhibitory effects of compounds like this compound without the influence of transport limitations across the outer mitochondrial membrane. nih.govnih.gov

Cell-Based Assays for Evaluating Cellular Responses

Cell-based assays provide a more biologically relevant context to understand the effects of a compound on living cells, integrating metabolism, signaling pathways, and membrane transport. nuvisan.com These assays are crucial for evaluating both the antimicrobial peptide and the mitochondrial inhibitor forms of this compound.

For the antimicrobial peptide this compound , cell-based assays are central to its study. These include:

Antimicrobial Susceptibility Assays: To determine the minimum inhibitory concentration (MIC) against various bacterial species.

Bacterial Viability Assays: Using fluorescent dyes or metabolic indicators to quantify bacterial cell death over time.

Imaging Assays: Fragments of this compound are conjugated to fluorophores to serve as optical probes for the rapid, in situ detection of live bacteria. rsc.org

For the This compound inhibitor , cell-based assays are used to assess its impact on eukaryotic cells. Relevant assays include:

Cell Viability and Cytotoxicity Assays: To measure the effect of the compound on cell health and proliferation, often by quantifying ATP levels or membrane integrity.

Cellular Respiration Assays: Using techniques like extracellular flux analysis to measure how the inhibitor affects oxygen consumption rates and glycolysis in intact cells.

Apoptosis Assays: To determine if inhibition of mitochondrial function leads to programmed cell death, for example, through flow cytometry or fluorescence microscopy.

These assays can be performed in high-throughput formats to screen for efficacy and potential off-target effects. nih.govmurigenics.com

Future Research Trajectories in Ubicidin Studies

Advanced Structural Biology of Ubicidin-Complex I Interactions

Understanding the precise structural interactions between this compound and mitochondrial Complex I is a critical area for future research. While cryo-electron microscopy (cryo-EM) has provided detailed structural information on Complex I from various species, including mammalian and bacterial forms, the specific binding modes and conformational changes induced by this compound require further elucidation. elifesciences.orgcam.ac.ukbiorxiv.orgelifesciences.orgista.ac.at Future studies should aim for higher resolution structures of Complex I in the presence of this compound, potentially in different functional states (e.g., active and deactive states), to reveal the molecular determinants of their interaction. elifesciences.orgbiorxiv.org Techniques like single-particle cryo-EM of Complex I reconstituted into lipid nanodiscs or proteoliposomes could provide a more native environment for studying these interactions. biorxiv.orgelifesciences.org Integrating structural data with functional analyses will be crucial to establish a comprehensive picture of how this compound influences Complex I catalysis and regulation. biorxiv.org

Elucidating Uncharacterized Downstream Molecular Pathways

Beyond its direct interaction with Complex I, this compound may influence various downstream molecular pathways within the cell. Future research should focus on identifying and characterizing these uncharacterized pathways. This could involve 'omics' approaches, such as transcriptomics, proteomics, and metabolomics, to identify cellular changes occurring in response to this compound exposure or altered endogenous this compound levels. plos.orgnih.gov Investigating potential links to signaling cascades, protein modifications (such as ubiquitination or other post-translational modifications), and metabolic networks is essential. nih.govnih.gov Studies could also explore how this compound influences pathways related to mitochondrial dynamics, biogenesis, and quality control. Understanding these downstream effects will provide a more complete picture of this compound's cellular role and potential therapeutic implications. mdpi.com

Development of this compound-based Probes for Mitochondrial Research

The development of this compound-based probes represents a promising avenue for future mitochondrial research. Given this compound's association with Complex I, probes incorporating the this compound structure could be designed to specifically target mitochondria, particularly the respiratory chain. nih.govresearchgate.net Fluorescent or other detectable tags could be conjugated to this compound to create tools for imaging mitochondrial localization, tracking its movement, or monitoring its interaction with Complex I in live cells and organisms. mdpi.comnih.govresearchgate.net Such probes could also be engineered to report on specific aspects of mitochondrial function or microenvironment, such as redox state or viscosity, providing valuable tools for studying mitochondrial health and dysfunction. nih.govresearchgate.net

Exploration of this compound's Effects in Diverse Biological Systems (non-human, non-clinical)

While research on this compound may have implications for human health, future studies should also explore its effects in a wider range of diverse biological systems, specifically in non-human and non-clinical contexts. This includes investigating its presence, function, and effects in various model organisms (e.g., Drosophila melanogaster, Escherichia coli, rodents) and different cell types or tissues. elifesciences.orgelifesciences.orgnih.gov Such studies can provide fundamental insights into the evolutionary conservation of this compound function and its potential roles in different physiological processes beyond those directly linked to human disease. elifesciences.orgelifesciences.orgnih.govnih.goveuropa.eu Exploring this compound in diverse organisms can also reveal novel biological functions or interactions that may not be apparent in mammalian systems.

Investigation into Endogenous Regulation and Metabolism of this compound-like Compounds

Future research should also focus on understanding the endogenous regulation and metabolism of this compound and related ubiquinone-like compounds. ctdbase.orgnih.govmdpi.comnih.govmdpi.comfrontiersin.org This includes identifying the enzymes and pathways involved in their biosynthesis, degradation, and transport within the cell and organism. mdpi.comnih.govmdpi.comfrontiersin.org Investigating the factors that influence their endogenous levels, such as nutritional status, hormonal signals, or cellular stress, is crucial. mdpi.comnih.govmdpi.comfrontiersin.org Understanding how the cell maintains the balance of these compounds will provide insights into their physiological roles and how dysregulation might contribute to disease states. Studies could also explore the potential for endogenous this compound-like compounds to influence cellular signaling or metabolic pathways. nih.govnih.gov

常见问题

Basic: What experimental approaches are used to identify and characterize Ubicidin in transcriptomic studies?

Answer:

this compound, an antimicrobial peptide (AMP), is typically identified through transcriptome sequencing of host organisms (e.g., Corvus splendens), followed by homology-based annotation using UniGene databases . Confirmatory characterization involves:

- Mass spectrometry (MS) to validate molecular weight and post-translational modifications.

- Minimum Inhibitory Concentration (MIC) assays to assess antimicrobial activity against Gram-positive/negative bacteria .

- Circular dichroism (CD) to analyze secondary structures (e.g., α-helices or β-sheets) under varying pH conditions.

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s antimicrobial efficacy?

Answer:

Standardized in vitro models include:

- Broth microdilution assays to determine MIC values against reference bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) .

- Time-kill kinetics to evaluate bactericidal activity over 24 hours.

- Biofilm disruption assays using crystal violet staining or confocal microscopy .

Note: Use clinical isolates alongside lab strains to account for resistance variability.

Advanced: How can researchers resolve contradictions in this compound’s reported efficacy across studies?

Answer:

Contradictions often arise from methodological variability. Mitigation strategies include:

- Meta-analysis of published data, stratifying results by bacterial strain, inoculum size, and growth media .

- Standardized protocols (e.g., CLSI guidelines) for MIC assays to reduce inter-lab variability .

- Exploration of environmental factors (e.g., pH, ionic strength) using factorial experimental designs to identify confounding variables .

Advanced: What structural features of this compound correlate with its antimicrobial activity?

Answer:

Advanced structural analysis involves:

- Nuclear Magnetic Resonance (NMR) or X-ray crystallography to resolve 3D conformations and amphipathic domains critical for membrane interaction .

- Molecular dynamics simulations to model lipid bilayer penetration under physiological conditions.

- Alanine scanning mutagenesis to identify residues essential for activity .

Basic: How is this compound’s cytotoxicity evaluated in eukaryotic cells?

Answer:

- Hemolysis assays using mammalian red blood cells to assess membrane disruption.

- MTT/XTT assays on human cell lines (e.g., HEK-293) to quantify metabolic inhibition .

- Selectivity index (SI) calculation (SI = IC50 eukaryotic cells / MIC bacteria) to prioritize peptides with therapeutic potential .

Advanced: What methodologies are employed to study this compound’s synergy with other AMPs or antibiotics?

Answer:

- Checkerboard assays to calculate fractional inhibitory concentration indices (FICI) for synergy/antagonism .

- Transcriptomic profiling of bacterial pathogens post-treatment to identify pathways affected by combinatorial therapy .

- In vivo infection models (e.g., Galleria mellonella larvae) to validate synergy in a whole-organism context .

Basic: How can researchers ensure reproducibility in this compound studies?

Answer:

- Detailed Materials & Methods : Specify peptide synthesis protocols (solid-phase vs. recombinant), purification steps (HPLC gradients), and solvent systems .

- Deposit raw data (e.g., NMR spectra, MIC datasets) in repositories like Zenodo or Figshare .

- Cross-validate findings using orthogonal assays (e.g., fluorescence-based membrane depolarization alongside MIC assays) .

Advanced: What strategies address this compound’s potential resistance mechanisms in bacterial pathogens?

Answer:

- Serial passage experiments to evolve resistant mutants under sublethal this compound exposure, followed by whole-genome sequencing to identify mutations .

- Lipidomics to analyze bacterial membrane remodeling (e.g., altered cardiolipin content) .

- Functional genomics (e.g., CRISPR interference) to knock down candidate resistance genes .

Basic: What bioinformatics tools are used to predict this compound’s functional domains?

Answer:

- APD3 or CAMPR3 databases for AMP sequence annotation and physicochemical property prediction.

- Predictive algorithms (e.g., HMMER, BLASTP) to identify conserved motifs (e.g., cationic regions) .

- Deep learning models (e.g., AMPpred) to classify activity spectra .

Advanced: How can this compound’s pharmacokinetics be optimized for therapeutic use?

Answer:

- PEGylation or cyclization to enhance serum stability .

- Nanoparticle encapsulation (e.g., liposomes) for targeted delivery and reduced renal clearance .

- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling in rodent models to correlate dosing regimens with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。